molecular formula C19H15N3O6 B3879673 2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

Cat. No.: B3879673
M. Wt: 381.3 g/mol
InChI Key: MRWFAVQHZKOANW-IFRROFPPSA-N
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Description

2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is a complex organic compound with a unique structure that includes a spirocyclic system and a nitrobenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione typically involves multiple steps. The starting materials often include 6-nitro-1,3-benzodioxole and a suitable amine precursor. The key steps in the synthesis may involve:

    Formation of the imine: This is achieved by reacting the 6-nitro-1,3-benzodioxole with an amine under acidic or basic conditions.

    Cyclization: The imine intermediate undergoes cyclization to form the spirocyclic system. This step may require specific catalysts or reagents to facilitate the reaction.

    Final modifications: Additional steps may be needed to introduce the cyclopropane ring and other functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Materials Science: The spirocyclic system and nitrobenzodioxole moiety make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Mechanism of Action

The mechanism of action of 2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione
  • 2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione

Uniqueness

The uniqueness of 2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione lies in its spirocyclic structure and the presence of both nitro and benzodioxole groups. These features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6/c23-17-15-10-1-2-11(19(10)3-4-19)16(15)18(24)21(17)20-7-9-5-13-14(28-8-27-13)6-12(9)22(25)26/h1-2,5-7,10-11,15-16H,3-4,8H2/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWFAVQHZKOANW-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC6=C(C=C5[N+](=O)[O-])OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC6=C(C=C5[N+](=O)[O-])OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
Reactant of Route 3
2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-{[(1E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

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